
Ethenyl(diphenyl)(prop-1-en-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl(diphenyl)(prop-1-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethenyl group, two phenyl groups, and a prop-1-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethenyl(diphenyl)(prop-1-en-1-yl)silane typically involves the hydrosilylation of alkenes with silanes. One common method is the reaction of diphenylsilane with prop-1-en-1-yl derivatives under the influence of a platinum catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Ethenyl(diphenyl)(prop-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products of these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethenyl(diphenyl)(prop-1-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and biocompatible materials.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants.
Wirkmechanismus
The mechanism of action of Ethenyl(diphenyl)(prop-1-en-1-yl)silane involves its interaction with various molecular targets. The silicon atom’s ability to form stable bonds with oxygen and carbon atoms plays a crucial role in its reactivity. The compound can participate in radical reactions, hydrosilylation, and other processes, leading to the formation of diverse products. The pathways involved often include the formation of intermediate silyl radicals or cations .
Vergleich Mit ähnlichen Verbindungen
Diphenylsilane: Lacks the ethenyl and prop-1-en-1-yl groups, making it less versatile in certain reactions.
Triphenylsilane: Contains three phenyl groups, offering different reactivity and applications.
Vinyltrimethoxysilane: Features methoxy groups instead of phenyl groups, leading to distinct chemical behavior.
Uniqueness: Ethenyl(diphenyl)(prop-1-en-1-yl)silane stands out due to its combination of ethenyl, phenyl, and prop-1-en-1-yl groups, providing a unique balance of reactivity and stability. This makes it particularly valuable in applications requiring specific chemical modifications and properties .
Eigenschaften
CAS-Nummer |
63453-12-3 |
|---|---|
Molekularformel |
C17H18Si |
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
ethenyl-diphenyl-prop-1-enylsilane |
InChI |
InChI=1S/C17H18Si/c1-3-15-18(4-2,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h3-15H,2H2,1H3 |
InChI-Schlüssel |
WQZLJFSKGRZQPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


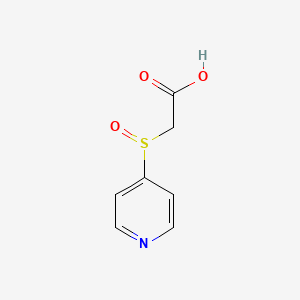
![1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14512273.png)
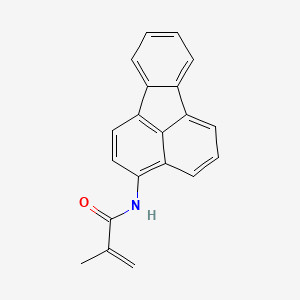

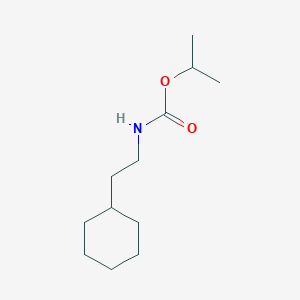

![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)

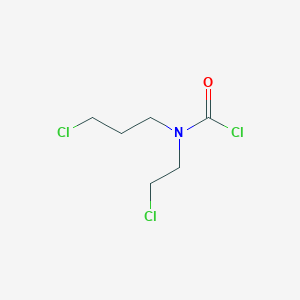

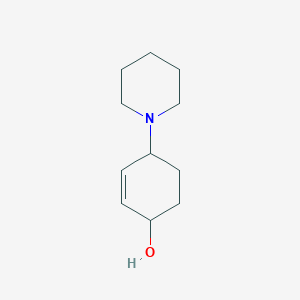
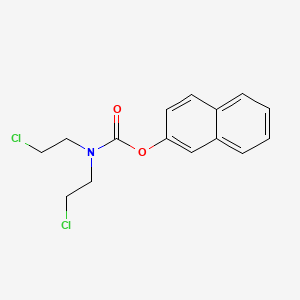

![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)
